molecular formula C16H11Cl2N3O3S B12932934 Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]- CAS No. 823782-55-4

Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-

Cat. No.: B12932934
CAS No.: 823782-55-4
M. Wt: 396.2 g/mol
InChI Key: VUTMBVULMDKRAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-(pyrimidin-2-yloxy)aniline with 3-chlorobenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, in agricultural applications, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to their death .

Comparison with Similar Compounds

3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

823782-55-4

Molecular Formula

C16H11Cl2N3O3S

Molecular Weight

396.2 g/mol

IUPAC Name

3-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide

InChI

InChI=1S/C16H11Cl2N3O3S/c17-11-3-1-4-13(9-11)25(22,23)21-12-5-6-15(14(18)10-12)24-16-19-7-2-8-20-16/h1-10,21H

InChI Key

VUTMBVULMDKRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl

Origin of Product

United States

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